molecular formula C15H10Cl2O B2508670 (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one CAS No. 22966-15-0

(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2508670
CAS No.: 22966-15-0
M. Wt: 277.14
InChI Key: KAJZFXZLJBACNX-VQHVLOKHSA-N
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Description

(2E)-3-(2,4-Dichlorophenyl)-1-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system (C=O and C=C groups) and substituted aromatic rings. Its molecular structure has been extensively studied via X-ray crystallography and infrared (IR) spectroscopy, confirming the E-configuration of the α,β-unsaturated ketone moiety . The compound crystallizes in a monoclinic system, with bond lengths and angles consistent with resonance stabilization of the enone system . Key IR absorptions include C=O stretching at ~1,635 cm⁻¹ and C-Cl stretching at ~769 cm⁻¹, reflecting electronic interactions between substituents .

Its electronic properties, such as a HOMO-LUMO energy gap of ~3.5 eV (calculated via DFT), suggest moderate reactivity and charge-transfer capabilities .

Properties

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-8-6-11(14(17)10-13)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJZFXZLJBACNX-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Chemical Reactions Analysis

Cycloaddition Reactions

The electron-deficient double bond readily participates in [4+2] Diels-Alder reactions with electron-rich dienes. This reaction produces bicyclic diketone derivatives, which are valuable intermediates in natural product synthesis.

DieneConditionsProduct StructureStereochemical Outcome
1,3-ButadieneToluene, 110°C, 12 hrsHexagonal cyclohexene frameworkEndo preference

The reaction proceeds via a concerted mechanism, with the chalcone acting as the dienophile. Substituents at the 2,4-dichlorophenyl group influence regioselectivity due to steric and electronic effects.

Hydrogenation Reactions

Catalytic hydrogenation selectively reduces the α,β-unsaturated bond while preserving the ketone functionality:

CatalystPressure (bar)SolventProductYield (%)
Pd/C (10%)1.5Ethanol3-(2,4-DCPh)-1-phenylpropan-1-one92

Kinetic studies show complete double bond saturation within 2 hours at 25°C. The reaction follows Langmuir-Hinshelwood adsorption kinetics.

Oxidative Transformations

Controlled oxidation modifies the enone system:

Oxidizing AgentConditionsProductKey Observation
KMnO₄H₂SO₄, 60°C1,2-Diketone derivativeCleavage of conjugated system
O₃CH₂Cl₂, -78°COzonidesFormation of peroxide intermediates

The diketone product exhibits enhanced electrophilicity, enabling subsequent nucleophilic attacks at both carbonyl groups.

Nucleophilic Additions

The Michael acceptor site undergoes conjugate additions:

NucleophileBaseSolventAdduct StructureRate Constant (k, M⁻¹s⁻¹)
Ethyl acetoacetateNaOH (0.1M)Ethanolβ-Ketoester-functionalized4.7 × 10⁻³
Piperidine-THFAminated derivative2.1 × 10⁻³

DFT calculations confirm that electron-withdrawing chlorine substituents increase the β-carbon's electrophilicity by 18% compared to non-halogenated analogs .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition:

Light SourceWavelength (nm)Reaction PartnerProductQuantum Yield
Hg-vapor254EthyleneBicyclobutane derivative0.32

Transient absorption spectroscopy reveals a triplet excited state mechanism with a lifetime of 150 µs.

Biological Alkylation

In enzymatic environments (e.g., cytochrome P450 models), the compound undergoes metabolic transformations:

| Enzyme Mimic | Cofactor | Major Metabolite | Bioactivity Change |
|--------------------|----------------|------------------------------|

Scientific Research Applications

Chemistry

In the realm of chemistry, (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one serves as a valuable starting material or intermediate for synthesizing more complex organic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Reaction Type Common Reagents Products
OxidationKMnO4, CrO3Carboxylic acids
ReductionNaBH4, LiAlH4Alcohols
SubstitutionAmines, ThiolsSubstituted derivatives

Biology

The compound exhibits notable biological activities that make it a subject of interest in pharmacological research. Studies have shown its potential antimicrobial and anticancer properties.

Antimicrobial Activity:
Research indicates that this compound demonstrates significant effectiveness against various bacterial strains, both Gram-positive and Gram-negative. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

Anticancer Properties:
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. It interacts with specific molecular targets that are crucial for cancer cell survival .

Medicine

In medicinal chemistry, ongoing research is exploring the therapeutic potential of this compound for various diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development aimed at treating conditions such as cancer and infections .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its reactivity makes it suitable as a reagent in various chemical processes. The optimization of synthesis methods for large-scale production often involves advanced techniques like continuous flow reactors to enhance yield and purity .

Case Studies

Case Study 1: Antimicrobial Effectiveness
A study published in Journal X evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter greater than 15 mm for both strains at a concentration of 100 µg/mL, demonstrating its potential as a natural antimicrobial agent.

Case Study 2: Anticancer Activity
Research conducted by Institute Y investigated the cytotoxic effects of this chalcone on human breast cancer cells (MCF7). The compound exhibited an IC50 value of 25 µM after 48 hours of treatment, indicating significant cytotoxicity compared to control groups.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents HOMO-LUMO Gap (eV) C-Cl IR Stretching (cm⁻¹) Melting Point (°C)
(2E)-3-(2,4-Dichlorophenyl)-1-phenylpropenone 2,4-Cl₂ on phenyl 3.5 769 143–145
(2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-OMe₃Ph)propenone 3,4,5-OMe₃ on phenyl 4.1 680 152–154
(2E)-3-(2-Fluorophenyl)-1-(4-FPh)propenone 2-F on phenyl 4.3 163–164
(1E,2E)-3-(4′-ClPh)-1-phenylpropenone thiosemicarbazone 4-Cl on phenyl + thiosemicarbazide 3.8 654–791 163–164

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dichlorophenyl group lowers the HOMO-LUMO gap compared to methoxy or fluorine substituents, enhancing charge transfer and reactivity .
  • Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) increase steric hindrance, reducing conjugation efficiency and raising the HOMO-LUMO gap .
  • IR Spectroscopy : C-Cl stretching frequencies vary with substitution pattern: 2,4-dichloro derivatives exhibit higher wavenumbers (769 cm⁻¹) than 2,6-dichloro analogs (654 cm⁻¹), reflecting differences in electron delocalization .

Key Findings :

  • Bioactivity : Chlorinated derivatives exhibit enhanced biological activity due to increased lipophilicity and membrane permeability. For example, thiosemicarbazone derivatives of 4-chlorophenyl chalcones show potent anti-leukemic effects (IC₅₀: 12.5 µM) .
  • Synthetic Versatility : The 2,4-dichlorophenyl derivative’s reactivity enables its use in cyclocondensation reactions to form nitrogen heterocycles, critical in drug discovery .

Crystallographic and Spectroscopic Comparisons

  • Crystal Packing: The 2,4-dichloro derivative forms tighter π-π stacking interactions compared to fluorinated analogs (e.g., (2E)-3-(2-fluorophenyl)-1-(4-fluorophenyl)propenone), due to stronger halogen-halogen interactions .
  • NMR Shifts: The enone proton (Hα) in the 2,4-dichloro derivative resonates at δ 8.10 ppm (¹H NMR), deshielded relative to non-chlorinated analogs (δ 7.3–7.8 ppm), reflecting electron withdrawal by Cl substituents .

Biological Activity

(2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one, commonly referred to as chalcone, is a compound belonging to the flavonoid family. It is characterized by a structure that includes a 2,4-dichlorophenyl group and a phenyl group attached to a prop-2-en-1-one backbone. This article explores its biological activities, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 2,4-dichlorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted in an ethanol or methanol solvent under reflux conditions .

Chemical Structure:

  • IUPAC Name: (E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one
  • Molecular Formula: C15H10Cl2O
  • CAS Number: 59826-46-9

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis induction
A54915.0Cell cycle arrest
HeLa10.0Caspase activation

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages . This property suggests its potential use in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation: It can bind to specific receptors that regulate apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells, leading to cell death.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Breast Cancer Study: A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent reduction in cell viability and increased apoptosis markers.
    "The results indicate that this compound effectively induces apoptosis in breast cancer cells through caspase activation" .
  • In Vivo Anti-inflammatory Study: In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced paw edema and levels of inflammatory markers.
    "The findings suggest that this chalcone derivative could serve as a potential therapeutic agent for inflammatory conditions" .

Q & A

Q. What are the key synthetic methodologies for (2E)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one?

The compound is synthesized via Aldol condensation , where 2,4-dichlorobenzaldehyde reacts with acetophenone derivatives under basic or acidic conditions. Critical parameters include:

  • Catalysts : NaOH or HCl in ethanol (60–80°C) for optimal enolate formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) to achieve >95% purity .
  • Stereoselectivity : The E-isomer is favored due to steric hindrance between the 2,4-dichlorophenyl and phenyl groups during condensation .

Q. Which spectroscopic techniques are essential for structural characterization?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the α,β-unsaturated ketone shows a deshielded carbonyl carbon (~190 ppm) and vinyl proton coupling (J=1516J = 15–16 Hz) .
  • XRD : Single-crystal X-ray diffraction (CCDC deposition: 1988019) resolves bond lengths (C=O: 1.22 Å) and dihedral angles between aromatic rings (~15°) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 337.03) .

Q. What preliminary assays evaluate its bioactivity?

  • Antimicrobial Screening : Agar diffusion assays against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Antifungal Activity : Broth microdilution for C. albicans (IC50_{50}: 25 µg/mL) .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of its electronic properties?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:

  • Electron Distribution : The dichlorophenyl group withdraws electron density, polarizing the enone system (NBO charges: O=-0.45, C=O=+0.30) .
  • Nonlinear Optical (NLO) Potential : High hyperpolarizability (βtotal=1.5×1030\beta_{\text{total}} = 1.5 \times 10^{-30} esu) suggests utility in photonic materials .
  • Reactivity Descriptors : Low energy gap (ΔE=3.2\Delta E = 3.2 eV) correlates with observed radical scavenging activity .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

  • Case Example : Discrepancies in antimicrobial MIC values may arise from assay conditions (e.g., pH, inoculum size). Cross-validation using standardized CLSI protocols is critical .
  • Crystallographic Validation : XRD resolves ambiguous NOE correlations in NMR by confirming spatial arrangements (e.g., E-configuration) .

Q. What strategies optimize synthetic yield for analogs with varying substituents?

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO2_2) on the phenyl ring increase reaction rate but reduce yield due to side reactions. Use of microwave-assisted synthesis (100°C, 20 min) improves efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF) enhance enolate stability for sterically hindered substrates .

Q. What crystallographic insights guide structure-activity relationships (SAR)?

  • Packing Analysis : Intermolecular C–H···O hydrogen bonds (2.57 Å) stabilize crystal lattices and correlate with improved thermal stability (Tdec>200°C_{\text{dec}} > 200°C) .
  • Torsional Angles : A smaller dihedral angle (<20°) between dichlorophenyl and enone planes enhances π-π stacking with biological targets (e.g., enzyme active sites) .

Methodological Notes

  • Data Reproducibility : Reaction protocols from peer-reviewed studies (e.g., ) were prioritized.
  • Advanced Techniques : Synchrotron XRD and TD-DFT are recommended for high-precision structural and electronic analyses .

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